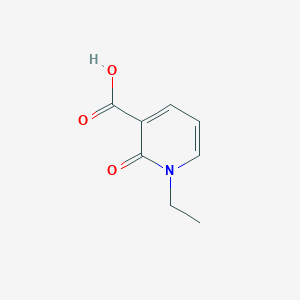

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 2-oxo-1,2-dihydropyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The structure of this compound includes a pyridine ring with an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through various methods. This reaction typically proceeds under reflux conditions in ethanol, followed by acidification with concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with alkyl halides to form alkylated derivatives.

Condensation Reactions: It can participate in condensation reactions with formaldehyde and enamines to form fused heterocyclic systems.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to introduce alkyl groups.

Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.

Major Products Formed:

Alkylated Derivatives: Formed through substitution reactions.

Fused Heterocyclic Compounds: Formed through condensation reactions.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit neuroprotective effects by interacting with neuroreceptors and signaling pathways involved in neuronal survival and function .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group at the 1-position.

Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biologische Aktivität

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 141605-22-3) is a heterocyclic compound belonging to the class of 2-oxo-1,2-dihydropyridines. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position. Its diverse biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| LogP | 0.5664 |

| Polar Surface Area (PSA) | 59.30 Ų |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotective Effects

Research indicates that compounds in the dihydropyridine class exhibit neuroprotective properties. For instance, derivatives have shown potential in mitigating oxidative stress and neuronal cell death in models of neurodegenerative diseases. One study demonstrated that related compounds could significantly reduce apoptosis in neuronal cells exposed to harmful stimuli.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth and metastasis. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance these effects.

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study conducted on transgenic mice models demonstrated that treatment with derivatives of 1-Ethyl-2-oxo-1,2-dihydropyridine resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls.

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions using readily available precursors under reflux conditions. The ability to modify the ethyl group allows for the development of various derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

1-ethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENKXQVSDZHOQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566717 |

Source

|

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141605-22-3 |

Source

|

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.